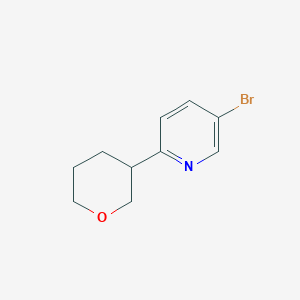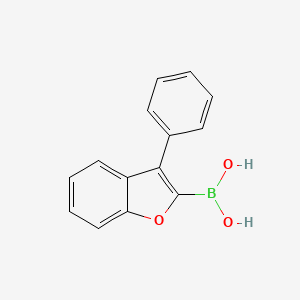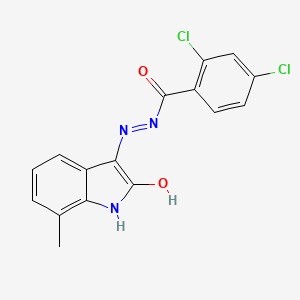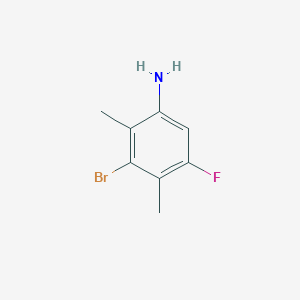![molecular formula C19H13N3O3 B11710063 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)
2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL is a compound that features a carbazole moiety linked to a nitrophenol group through an imine bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL typically involves the condensation reaction between 9H-carbazole-9-carbaldehyde and 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL undergoes various types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers.
Scientific Research Applications
2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the nitrophenol group can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: An acrylate-based conducting polymer with similar electronic properties.
9H-Carbazole-9-ethanol: A carbazole derivative used in the synthesis of other carbazole-based compounds.
2,6-Bis(9H-carbazol-9-yl)pyridine: A hybrid compound with carbazole and pyridine moieties, used in organic electronics.
Uniqueness
2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL is unique due to its combination of a carbazole moiety with a nitrophenol group, providing distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high charge carrier mobility and photochemical stability.
Properties
Molecular Formula |
C19H13N3O3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-[(E)-carbazol-9-yliminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C19H13N3O3/c23-19-10-9-14(22(24)25)11-13(19)12-20-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,23H/b20-12+ |
InChI Key |
FWIZHUHKGLSDNO-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)

![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)

![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)

![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)


